molecular formula C10H16O4 B14585957 Methyl 6,8-dioxononanoate CAS No. 61448-25-7

Methyl 6,8-dioxononanoate

Katalognummer: B14585957
CAS-Nummer: 61448-25-7
Molekulargewicht: 200.23 g/mol
InChI-Schlüssel: JUBRHNJQHPPNQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6,8-dioxononanoate is an organic compound with the molecular formula C10H16O4 It is a methyl ester derivative of nonanoic acid, characterized by the presence of two keto groups at the 6th and 8th positions of the nonanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 6,8-dioxononanoate can be synthesized through several methods. One common approach involves the oxidation of methyl nonanoate using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure selective oxidation at the desired positions.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and yield of the desired product. Additionally, the use of catalysts and optimized reaction parameters can further improve the scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 6,8-dioxononanoate undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in diols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the keto positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Nonanoic acid derivatives.

    Reduction: 6,8-dihydroxynonanoate.

    Substitution: Various substituted nonanoate esters.

Wissenschaftliche Forschungsanwendungen

Methyl 6,8-dioxononanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme-catalyzed reactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of methyl 6,8-dioxononanoate involves its interaction with specific molecular targets. The keto groups in the compound can participate in various biochemical reactions, including enzyme-catalyzed transformations. These interactions can modulate biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Methyl 6,8-dioxononanoate can be compared with other similar compounds, such as:

    Methyl nonanoate: Lacks the keto groups, resulting in different chemical reactivity and applications.

    Methyl 6,8-dihydroxynonanoate:

    Nonanoic acid derivatives: Various derivatives with different functional groups at the 6th and 8th positions, each with unique properties and applications.

Eigenschaften

CAS-Nummer

61448-25-7

Molekularformel

C10H16O4

Molekulargewicht

200.23 g/mol

IUPAC-Name

methyl 6,8-dioxononanoate

InChI

InChI=1S/C10H16O4/c1-8(11)7-9(12)5-3-4-6-10(13)14-2/h3-7H2,1-2H3

InChI-Schlüssel

JUBRHNJQHPPNQB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC(=O)CCCCC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.